4,5-DIMETHYL 2-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
4,5-DIMETHYL 2-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core structures, such as the benzothiophene and tetrahydroquinoline derivatives. The key steps include:
Formation of Benzothiophene Derivative: This involves the chlorination of benzothiophene followed by acylation to introduce the carbonyl group.
Synthesis of Tetrahydroquinoline Derivative: This step includes the ethoxylation and sulfonylation of the tetrahydroquinoline core.
Coupling Reactions: The final step involves coupling the benzothiophene and tetrahydroquinoline derivatives with the dithiole dicarboxylate moiety under specific conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium thiolate or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biology, this compound may have potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would likely include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: These compounds share the benzothiophene core and have similar chemical properties.
Tetrahydroquinoline Derivatives: These compounds share the tetrahydroquinoline core and can undergo similar chemical reactions.
Dithiole Derivatives: These compounds share the dithiole core and have similar reactivity.
Uniqueness
What sets 4,5-DIMETHYL 2-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE apart is its combination of multiple functional groups, which provides a unique set of chemical properties and potential applications. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C29H24ClNO6S4 |
---|---|
Molecular Weight |
646.2g/mol |
IUPAC Name |
dimethyl 2-[1-(3-chloro-1-benzothiophene-2-carbonyl)-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C29H24ClNO6S4/c1-6-37-14-11-12-17-16(13-14)19(28-40-22(26(33)35-4)23(41-28)27(34)36-5)24(38)29(2,3)31(17)25(32)21-20(30)15-9-7-8-10-18(15)39-21/h7-13H,6H2,1-5H3 |
InChI Key |
IJESUCLORDKNMP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=C(C5=CC=CC=C5S4)Cl |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
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